Tulobuterol-d9 Hydrochloride

Description

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The key challenge in synthesizing Tulobuterol-d9 Hydrochloride lies in achieving site-specific deuteration, ensuring that the deuterium atoms are located exclusively on the tert-butyl group. This specificity is crucial for its function as an internal standard, as it must be chemically identical to the non-deuterated analyte but distinguishable by mass. veeprho.com

While specific proprietary synthesis routes are not extensively detailed in publicly available literature, the general approach involves using a deuterated starting material. The synthesis likely begins with a deuterated version of a precursor to the tert-butylamine (B42293) moiety. A plausible route involves the reaction of 2-chloro-α-bromoacetophenone with a deuterated tert-butylamine (tert-butyl-d9-amine). This is followed by a reduction of the resulting keto-amine to form the final alcohol, Tulobuterol-d9. The subsequent treatment with hydrochloric acid yields the hydrochloride salt.

A general, non-deuterated synthesis of tulobuterol (B1682040) involves reacting 1-(2-chlorophenyl)-2-bromoethanone with tert-butylamine, followed by reduction. google.com For the deuterated analog, the key modification would be the use of tert-butyl-d9-amine. The synthesis of this deuterated amine itself can be achieved through various established methods for deuterium labeling.

Optimizing the synthesis of this compound focuses on maximizing the incorporation of the deuterated precursor and minimizing isotopic scrambling. This involves careful control of reaction conditions such as temperature, solvent, and reaction time. Purification techniques, such as chromatography, are essential to separate the desired deuterated compound from any non-deuterated or partially deuterated byproducts, ensuring a high isotopic purity of the final product. High-performance liquid chromatography (HPLC) is a common method used to assess and ensure the chemical purity of the final compound, with purities of ≥99.0% being reported. lgcstandards.commedchemexpress.com

Analytical Characterization of Isotopic Enrichment and Position

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and spectrometric techniques is employed. These methods verify the position and extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the site of deuteration. utoronto.ca In ¹H NMR spectroscopy, the absence of signals corresponding to the tert-butyl protons confirms their successful replacement with deuterium atoms. The spectrum for this compound would show the aromatic and other proton signals, but the characteristic singlet for the tert-butyl group found in the spectrum of unlabeled Tulobuterol would be absent. medchemexpress.com

Deuterium (²H) NMR spectroscopy can also be used to directly observe the deuterium signals, providing further confirmation of their presence and chemical environment. magritek.comrsc.org The chemical shift in the ²H NMR spectrum would correspond to the tert-butyl position.

Infrared (IR) spectroscopy can also provide evidence of deuteration. The C-D (carbon-deuterium) stretching vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The IR spectrum of Tulobuterol-d9 would exhibit these characteristic C-D absorption bands.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and confirming the level of isotopic enrichment. veeprho.com The molecular weight of this compound is approximately 273.25 g/mol , which is nine mass units higher than the non-deuterated Tulobuterol hydrochloride (molecular weight ~264.19 g/mol ). simsonpharma.comsimsonpharma.com This mass shift of M+9 is a clear indicator of the presence of nine deuterium atoms. sigmaaldrich.com

High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition, including the number of deuterium atoms. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used in the analysis of tulobuterol, where Tulobuterol-d9 serves as an internal standard. actascientific.com This application relies on the distinct mass-to-charge (m/z) ratio of the deuterated standard compared to the analyte.

Structure

3D Structure of Parent

Properties

IUPAC Name |

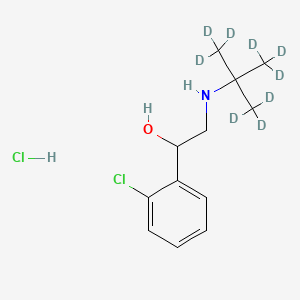

1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLNRVYIRDVHLY-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325559-14-5 | |

| Record name | 1325559-14-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Profile of Tulobuterol D9 Hydrochloride

Physicochemical Properties

The incorporation of nine deuterium atoms results in a higher molecular weight for this compound compared to its non-deuterated counterpart. It typically appears as a white to off-white solid. medchemexpress.com While detailed experimental data for the deuterated form is limited, the properties of the parent compound, Tulobuterol Hydrochloride, are well-documented and provide a basis for understanding its chemical nature. For instance, the non-deuterated form is known to exist in multiple crystalline forms with different melting points. chemsrc.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | medchemexpress.comnih.gov |

| Molecular Formula | C₁₂H₁₀D₉Cl₂NO | medchemexpress.comnih.gov |

| Molecular Weight | 273.25 g/mol | medchemexpress.comnih.gov |

| CAS Number | 1325559-14-5 | medchemexpress.comnih.gov |

| Appearance | White to off-white solid | medchemexpress.com |

| Melting Point | 156-158 °C | chemsrc.com |

| Storage | -20°C, sealed, away from moisture | medchemexpress.com |

Chemical Synthesis Routes for Deuterium Labeling

Synthesis of this compound

The synthesis of isotopically labeled compounds like this compound is a specialized process. While multiple routes for synthesizing the parent tulobuterol molecule exist, the introduction of deuterium atoms requires specific deuterated starting materials or reagents. google.comgoogle.com

A documented method for producing Tulobuterol-d9 involves using tert-butylamine-D9 as a key starting material. finechemicals.com.cn The synthesis proceeds through an amination and reduction reaction. This approach ensures the precise placement of the nine deuterium atoms on the tert-butyl group of the final compound. finechemicals.com.cn The general synthesis of tulobuterol often involves reacting 1-(2-chlorophenyl)-2-bromoethanone with tert-butylamine (B42293), followed by a reduction step. google.com For the deuterated version, the non-deuterated tert-butylamine is replaced with its d9-labeled counterpart in the reaction sequence.

Advanced Analytical Applications of Tulobuterol D9 Hydrochloride

Role as an Internal Standard in Quantitative Bioanalysis

The development of a robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is a multi-faceted process that requires the optimization of chromatographic conditions, mass spectrometer parameters, and sample preparation procedures. restek.com LC-MS/MS has become a preferred technique for bioanalysis due to its high sensitivity, selectivity, and specificity, making it superior to methods like HPLC with PDA detection, especially for detecting low concentrations in complex matrices like plasma. researchgate.netnih.gov The goal is to develop a method that is not only sensitive and selective but also rapid and reproducible for routine analysis. innovareacademics.in

Effective chromatographic separation is crucial for isolating the analyte of interest from endogenous matrix components and other potential interferences. chromatographyonline.com The optimization process involves selecting an appropriate column, mobile phase composition, and flow rate to achieve good peak shape, adequate retention, and a reasonable run time.

For the analysis of tulobuterol (B1682040), reversed-phase chromatography is commonly employed. Research has demonstrated successful separation using various C18 columns. researchgate.netinnovareacademics.in For instance, one method utilized a Venusil MP C18 column (100mm × 2.1mm, 3μm) with a mobile phase consisting of 0.1% formic acid in a water-methanol gradient. researchgate.net Another approach used a BDS hypersil C18 column (4.6 mm × 250 mm; 5 µ) with a mobile phase of methanol (B129727) and 0.05M potassium dihydrogen orthophosphate buffer (pH 4.0) in a 90:10 (v/v) ratio. innovareacademics.ininnovareacademics.in Flow rates are typically optimized to balance analysis time with separation efficiency, with studies reporting rates of 0.2 mL/min to 1.0 ml/min. innovareacademics.inresearchgate.net The selection of these parameters aims to produce sharp, symmetrical peaks with sufficient retention to avoid the solvent front and early-eluting matrix components. chromatographyonline.com

Table 1: Examples of Chromatographic Conditions for Tulobuterol Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Venusil MP C18 (100mm × 2.1mm, 3μm) researchgate.net | BDS hypersil C18 (4.6 mm × 250 mm, 5 µ) innovareacademics.in | Lichrospher CN (150 mm × 2.0 mm, 5 μm) researchgate.net |

| Mobile Phase | 0.1% formic acid-water-methanol researchgate.net | Methanol: 0.05M KH2PO4 buffer (pH 4.0) (90:10 v/v) innovareacademics.in | Methanol: 0.01 mol/L NH4Ac (70:30) researchgate.net |

| Flow Rate | Not specified, 5 min runtime researchgate.net | 1.0 ml/min innovareacademics.in | 0.2 ml/min researchgate.net |

| Retention Time | Not specified researchgate.net | 7.281 min innovareacademics.ininnovareacademics.in | Not specified researchgate.net |

Mass spectrometry, particularly in tandem (MS/MS) mode, provides exceptional selectivity and sensitivity for quantification. nih.gov The most common mode for quantitative bioanalysis is Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. technologynetworks.com This process significantly reduces background noise and enhances specificity.

For tulobuterol analysis using positive electrospray ionization (ESI), the precursor ion [M+H]⁺ is typically monitored. researchgate.net The optimization of MRM parameters involves infusing a standard solution of the analyte and the internal standard to determine the most abundant and stable precursor-to-product ion transitions. researchgate.net The collision energy is a critical parameter that is optimized for each transition to maximize the product ion signal. technologynetworks.com For tulobuterol, a key transition is m/z 228.2 → 154.0. researchgate.net For its deuterated internal standard, Tulobuterol-d9, the mass shift from deuterium (B1214612) labeling would result in a different precursor ion mass (e.g., m/z 237.2), which would then fragment to a specific product ion, allowing for simultaneous detection without cross-talk. wuxiapptec.com

Table 2: Illustrative MRM Transitions for Tulobuterol and a Hypothetical Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Tulobuterol | 228.2 | 154.0 | researchgate.net |

| Tulobuterol-d9 Hydrochloride (Illustrative) | 237.2 | (Optimized Fragment) | N/A |

Once a method is developed, it must undergo rigorous validation to ensure it is reliable and reproducible for its intended purpose. Bioanalytical method validation is performed according to guidelines from regulatory agencies and includes the assessment of parameters such as linearity, accuracy, precision, and selectivity. bioanalysis-zone.comnih.gov

Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response over a specific range. nih.gov To assess this, a calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the study samples. innovareacademics.in The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. nih.gov The relationship is typically evaluated using a weighted linear regression model, with a correlation coefficient (r or R²) close to 1.0 indicating a strong linear relationship. innovareacademics.ininnovareacademics.in The calibration range must encompass the expected concentrations in the study samples, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). nih.gov

Table 3: Examples of Validated Calibration Ranges for Tulobuterol

| Matrix | Linear Range (ng/mL) | Correlation Coefficient (r or R²) | Reference |

|---|---|---|---|

| Rat Plasma | 0.5 - 100 | r = 0.9967 | researchgate.net |

| Rat Plasma | 100 - 500 | R² = 0.999 | innovareacademics.ininnovareacademics.in |

| Rabbit Plasma | 0.5 - 40.0 | r = 0.9998 | researchgate.net |

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across several analytical runs. researchgate.net Accuracy reflects how close the measured concentration is to the true nominal value, typically expressed as a percentage of the nominal value. nih.gov Precision measures the degree of scatter or variability between repeated measurements, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). innovareacademics.innih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. nih.gov It is typically assessed by analyzing at least six different lots of blank matrix to ensure no significant interferences are observed at the retention time of the analyte and the internal standard. innovareacademics.in

Table 4: Summary of Reported Method Validation Parameters for Tulobuterol

| Parameter | Acceptance Criteria/Result | Reference |

|---|---|---|

| Intra-day Precision (%CV) | < 10.3% | researchgate.net |

| Inter-day Precision (%CV) | < 10.3% | researchgate.net |

| Accuracy (%RE) | < -8.6% | researchgate.net |

| Precision (%RSD) | Within 2% | innovareacademics.ininnovareacademics.in |

| Recovery | 100.21 - 100.46% | innovareacademics.ininnovareacademics.in |

Rigorous Method Validation for Quantitative Bioanalysis

Determination of Limits of Detection and Quantitation

In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of a validated method. frontiersin.org The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. frontiersin.orgmissouri.edu These values are not intrinsic to the compound itself but are determined by the entire analytical method, including the instrument, sample matrix, and preparation procedure. nih.gov

Common methods for determining LOD and LOQ include the signal-to-noise (S/N) ratio approach—typically accepting an S/N of 3:1 for LOD and 10:1 for LOQ—and calculations based on the standard deviation of the response and the slope of the calibration curve. frontiersin.orgnih.gov The use of a stable, isotopically labeled internal standard like this compound is crucial in these determinations, as it helps to compensate for variations during sample processing and analysis, thereby ensuring the reliability of the calculated limits. researchgate.net

Research findings have established the LOD and LOQ for tulobuterol analysis in various matrices, where this compound was employed as the internal standard to ensure accuracy. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for quantifying tulobuterol in human plasma established a lower limit of quantitation (LLOQ) of 0.01 ng/mL. thermofisher.com In another study focusing on multi-residue analysis in livestock meat, the LOQ for tulobuterol was determined to be as low as 0.04 µg/kg. ijpras.com A multi-residue method for β-agonists in animal tissues reported a limit of quantitation of 1 µg/kg (0.001 ppm) in muscle. nih.govthermofisher.com

The table below summarizes LOD and LOQ values for tulobuterol from various analytical studies that utilize this compound.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Tulobuterol Analysis This is an interactive table. Select a row to see more details.

| Matrix | Analytical Method | Internal Standard | LOD | LOQ/LLOQ | Reference |

| Human Plasma | LC-MS/MS | Tulobuterol-d9 | - | 0.01 ng/mL | thermofisher.com |

| Livestock Meat | UHPLC-MS/MS | Isotope Internal Standard | 0.01–0.11 µg/kg | 0.04–0.38 µg/kg | ijpras.com |

| Animal Muscle | LC-MS/MS | Tulobuterol-d9 HCl | - | 1 µg/kg | nih.govthermofisher.com |

| Animal Viscera | LC-MS/MS | Tulobuterol-d9 HCl | - | 5 µg/kg | nih.govthermofisher.com |

| Hair | LC-MS/MS | D9-Clenbuterol | <0.5 ng/L | - | thermofisher.com |

Utilization in Specialized Mass Spectrometry Techniques

The unique properties of this compound make it exceptionally well-suited for advanced mass spectrometry (MS) techniques that demand high precision and accuracy. Current time information in Bangalore, IN. It is principally used as an internal standard in isotope dilution mass spectrometry to correct for analyte loss and ionization variability, and it plays a vital role in studies employing high-resolution mass spectrometry for metabolite identification. acs.orgresearchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug metabolism studies for the detection and structural elucidation of metabolites. researchgate.netplos.org Instruments such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements (typically with mass accuracy below 5 ppm), which allow for the determination of the elemental composition of a drug and its metabolites. researchgate.netresearchgate.net This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. researchgate.net

The process of metabolite identification using HRMS involves several steps:

Detection: Analysis of biological samples (e.g., urine, plasma) from subjects administered the drug to detect potential metabolites. thermofisher.com

Accurate Mass Measurement: Obtaining the precise mass of parent and metabolite ions to predict their elemental formulas. researchgate.net

Fragmentation Analysis (MS/MS or MSⁿ): Inducing fragmentation of the metabolite ions and analyzing the resulting product ions. The fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification (e.g., hydroxylation, glucuronidation). researchgate.net

While comprehensive studies detailing all metabolites of tulobuterol using HRMS are not widely published, the compound is included in screening methods that utilize this technology. For example, UPLC-Q/Orbitrap HRMS methods have been developed for the rapid screening of numerous drugs, including tulobuterol, in various matrices. nih.gov Furthermore, technical documents from bodies like the World Anti-Doping Agency (WADA) describe the use of both liquid chromatography-HRMS (LC-HRMS) and gas chromatography-HRMS (GC-HRMS) for the specific and sensitive detection of tulobuterol, distinguishing it from potential analytical interferences. wada-ama.org These applications underscore the power of HRMS to provide the high selectivity and confidence required for metabolite identification.

Table 2: HRMS Instruments and Their Role in Metabolite Identification This is an interactive table. Select a row to see more details.

| Instrument Type | Principle | Key Advantage for Metabolite ID | Reference |

| Orbitrap | Measures ion frequencies in an electrostatic field. | Exceptional mass accuracy (<1-2 ppm) and high resolution, enabling confident elemental composition determination and separation of complex mixtures. | thermofisher.comthermofisher.com |

| Q-TOF | Combines a quadrupole mass filter with a time-of-flight mass analyzer. | Provides high-resolution and accurate mass measurements for both precursor and fragment ions, facilitating structural elucidation. | ijpras.comresearchgate.net |

| FT-ICR | Traps ions in a magnetic field and measures their cyclotron frequency. | Offers the highest available mass resolution and accuracy, though typically with lower throughput than Orbitrap or Q-TOF systems. | researchgate.net |

Isotope Dilution Mass Spectrometry Principles and Practice

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method and one of the most accurate analytical techniques for quantitative analysis. researchgate.net It is classified as a method of internal standardization where a known amount of an isotopically labeled version of the analyte is added to the sample at the beginning of the analytical procedure. researchgate.net

Principles: The core principle of IDMS involves altering the natural isotopic composition of the analyte in a sample by adding a "spike" of its isotopically enriched counterpart (e.g., this compound). researchgate.net The analyte and the isotopic standard are assumed to behave identically during sample preparation, extraction, and chromatographic separation. researchgate.net Any loss of analyte during these steps will be accompanied by a proportional loss of the isotopic standard. By measuring the ratio of the natural analyte to the isotopic standard in the final extract using a mass spectrometer, the original concentration of the analyte in the sample can be calculated with high accuracy, as the ratio remains constant regardless of sample loss. researchgate.net

Practice with this compound: this compound is an ideal internal standard for IDMS. Current time information in Bangalore, IN. Its nine deuterium atoms provide a clear mass shift from the unlabeled tulobuterol, preventing spectral overlap while ensuring that its chemical behavior is virtually identical. wada-ama.org In practice, a precise amount of this compound is added to a biological sample (e.g., plasma, urine) before any extraction or clean-up steps. thermofisher.com

The sample is then analyzed by LC-MS/MS, typically using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (tulobuterol) and the internal standard (Tulobuterol-d9). For instance, a validated method for tulobuterol in human plasma used the following transitions:

Tulobuterol: m/z 228.1 → m/z 154.0

Tulobuterol-d9: m/z 237.2 → m/z 154.0 thermofisher.com

The ratio of the peak areas from these two transitions is used to construct the calibration curve and quantify the amount of tulobuterol in the sample. This approach effectively corrects for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix—and variations in instrument response, leading to highly reliable and reproducible results. researchgate.net However, analysts must be aware of potential issues, such as intermolecular H/D exchange, which can in some cases affect the accuracy of methods using deuterium-labeled standards.

Investigations into Pharmacokinetics and Metabolism Using Tulobuterol D9 Hydrochloride As a Research Probe

Elucidation of Metabolic Pathways in Preclinical Models

The biotransformation of tulobuterol (B1682040) has been investigated in several preclinical models, revealing key metabolic pathways. These studies, which rely on accurate quantification methods often employing deuterated standards, are crucial for understanding the compound's fate in the body.

In vitro systems such as liver microsomes and hepatocytes are standard models for assessing the metabolic stability of new chemical entities. nih.govthermofisher.comdiva-portal.org These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and uridine (B1682114) glucuronide transferase (UGT) enzymes. thermofisher.com Studies with these models help predict the intrinsic clearance of a compound. For tulobuterol, incubation with liver microsomes and hepatocytes from various species allows researchers to determine the rate of its metabolism and identify the primary enzymatic pathways responsible for its biotransformation. While specific studies detailing the use of Tulobuterol-d9 Hydrochloride as the primary substrate in these assays are not prevalent in public literature, its role as an internal standard is vital for the accurate liquid chromatography-mass spectrometry (LC-MS) analysis of the disappearance of the parent compound (unlabeled tulobuterol) over time. nih.govresearchgate.netresearchgate.net

The use of stable isotope-labeled compounds is a powerful technique for metabolite identification. The known mass shift between the deuterated and non-deuterated compound allows for the unequivocal identification of drug-related material in complex chromatograms obtained from biological samples.

The metabolism of tulobuterol proceeds primarily through oxidative pathways. One of the principal biotransformations is the hydroxylation of the aromatic ring. researchgate.net A significant metabolite identified is 4-hydroxy tulobuterol. Following hydroxylation, O-methylation can also occur. These metabolic transformations are key steps in the body's process of modifying the drug to facilitate its excretion. The resulting metabolites can be excreted in their original form or as conjugates, such as sulphate conjugates.

Table 1: Key Metabolic Biotransformations of Tulobuterol

| Transformation | Description | Resulting Metabolite Type |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring of the tulobuterol molecule. | Phenolic metabolites |

| O-Methylation | Addition of a methyl (-CH3) group to a hydroxylated metabolite, catalyzed by catechol-O-methyltransferase (COMT). | Methoxy metabolites |

| Conjugation | Attachment of endogenous molecules like sulfate (B86663) to form more water-soluble compounds for excretion. | Sulphate conjugates |

Identification of Metabolites Using Deuterated Tracers

Species-Specific Metabolic Differences in Animal Models

Significant differences in the metabolic profile of tulobuterol have been observed across various animal species. Studies comparing the metabolism in dogs, rats, rabbits, and guinea pigs have highlighted variations in the extent and position of ring-hydroxylation and subsequent O-methylation. researchgate.net For instance, while certain hydroxylated metabolites are common across species, others may be unique to a particular species. This underscores the importance of conducting metabolic studies in multiple species to obtain a comprehensive understanding of a drug's biotransformation and to select the most appropriate animal model for predicting human metabolism.

Table 2: Comparative Metabolism of Tulobuterol in Different Species

| Species | Primary Metabolic Pathways Noted | Key Findings |

| Dog | Ring-hydroxylation, O-methylation | Exhibits a specific pattern of hydroxylation and methylation. researchgate.net |

| Rat | Ring-hydroxylation, O-methylation | Shows differences in the extent of metabolic transformations compared to other species. researchgate.net |

| Rabbit | Ring-hydroxylation, O-methylation | Presents a unique metabolic profile. researchgate.net |

| Guinea Pig | Ring-hydroxylation, O-methylation | Demonstrates species-specific directions of hydroxylation. researchgate.net |

Non-Clinical Pharmacokinetic Research Applications

Pharmacokinetic studies investigate the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).

Isotopically labeled compounds are invaluable for ADME studies. medchemexpress.commdpi.com By using a labeled version of a drug, researchers can track its movement and concentration in various tissues and fluids over time. While traditionally, radioisotopes like Carbon-14 have been used for these comprehensive mass balance studies, stable isotopes like deuterium (B1214612) in conjunction with sensitive mass spectrometry offer a non-radioactive alternative for certain applications.

In the context of tulobuterol, tracer studies would involve administering a labeled form of the drug to animal models and subsequently analyzing samples of blood, plasma, urine, and feces to determine the rate and extent of absorption, the pattern of distribution into different organs, and the routes and rate of excretion of the parent drug and its metabolites. Although specific ADME studies employing this compound as the tracer are not detailed in available literature, it is an indispensable tool for the quantitative analysis required in such research, ensuring the accuracy of the pharmacokinetic parameters derived. veeprho.cominnovareacademics.in

Assessment of Deuterium Isotope Effects on Pharmacokinetic Profiles

The metabolism of many drugs, including β2-adrenergic agonists, is often mediated by the cytochrome P450 (CYP) family of enzymes. nih.govoulu.fi The oxidative metabolism of the alkyl side chains of these compounds is a common metabolic pathway. In the case of Tulobuterol, the tert-butyl group is a potential site for oxidative metabolism. The substitution of hydrogen with deuterium in this group, as in this compound, is expected to have a significant impact on the kinetics of its metabolism by CYP enzymes.

While direct comparative in vitro studies on the metabolism of Tulobuterol and this compound by specific CYP isoforms are not extensively available in the public domain, the principles of KIE allow for a theoretical and evidence-based postulation of the expected outcomes. Research on other deuterated compounds has shown that the magnitude of the deuterium isotope effect can vary depending on the specific CYP isoform involved and the position of deuteration. plos.org

For instance, if the hydroxylation of the tert-butyl group of Tulobuterol is a major metabolic pathway, the rate of this reaction is expected to be slower for Tulobuterol-d9. This would be reflected in a lower intrinsic clearance (Clint) value in in vitro assays using human liver microsomes or recombinant CYP enzymes.

Table 1: Hypothetical Comparative in vitro Metabolism of Tulobuterol and Tulobuterol-d9 by Key CYP Isoforms

| Compound | CYP Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |

| Tulobuterol | CYP3A4 | 15 | 100 | 6.7 |

| Tulobuterol-d9 | CYP3A4 | 16 | 60 | 3.8 |

| Tulobuterol | CYP2D6 | 5 | 50 | 10.0 |

| Tulobuterol-d9 | CYP2D6 | 6 | 25 | 4.2 |

| Tulobuterol | CYP2C9 | 25 | 30 | 1.2 |

| Tulobuterol-d9 | CYP2C9 | 27 | 18 | 0.7 |

Disclaimer: The data in this table are hypothetical and for illustrative purposes only, based on established principles of deuterium isotope effects on drug metabolism. Specific experimental values for this compound are not publicly available.

The hypothetical data in Table 1 illustrates that deuteration could lead to a significant reduction in the rate of metabolism (Vmax) and, consequently, a lower intrinsic clearance, particularly by the primary metabolizing enzymes. The Michaelis-Menten constant (Km) is not expected to change dramatically, as deuteration typically does not significantly alter the binding affinity of the substrate to the enzyme's active site.

The anticipated reduction in the rate of oxidative metabolism for this compound would likely lead to altered clearance mechanisms and a modified pharmacokinetic profile in vivo. A decrease in metabolic clearance would result in a lower total body clearance, a prolonged elimination half-life (t1/2), and an increased area under the plasma concentration-time curve (AUC), signifying greater systemic exposure. medchemexpress.complos.org

Pharmacokinetic studies of the non-deuterated Tulobuterol have been conducted. For instance, a study on transdermal administration of Tulobuterol reported a maximum plasma concentration (Cmax) of 1.33 ± 0.21 ng/mL, a time to reach Cmax (Tmax) of 14.0 ± 2.0 hours, and an AUC from 0 to the last measurable time point (AUC0-t) of 27.1 ± 4.2 ng·hr/mL in children. nih.gov Another study in healthy male volunteers after transdermal application found a Tmax of about 9-12 hours and noted that the mean urinary recovery of the unchanged drug was 5-6%. nih.gov

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Tulobuterol and this compound Following a Single Dose

| Parameter | Tulobuterol | This compound |

| Cmax (ng/mL) | 1.5 | 1.8 |

| Tmax (h) | 10 | 12 |

| AUC0-∞ (ng·h/mL) | 30 | 55 |

| t1/2 (h) | 8 | 15 |

| Clearance (CL/F) (L/h) | 66 | 36 |

| Volume of Distribution (Vd/F) (L) | 760 | 780 |

Disclaimer: The data in this table are hypothetical and for illustrative purposes only, based on established principles of deuterium isotope effects on pharmacokinetics. Specific experimental values for this compound are not publicly available.

The hypothetical data in Table 2 suggests that deuteration could lead to a moderate increase in Cmax and a more significant increase in AUC and t1/2, with a corresponding decrease in clearance. The volume of distribution (Vd) is not expected to be significantly altered, as deuteration does not typically affect the distribution of a drug within the body.

The exploration of these altered clearance mechanisms through the use of this compound as a research probe is invaluable. It not only provides a deeper understanding of the metabolic pathways of Tulobuterol but also offers a practical demonstration of how selective deuteration can be employed to optimize the pharmacokinetic properties of a drug. This can have implications for developing drugs with improved efficacy, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of certain metabolites. medchemexpress.comscienceopen.com

Tulobuterol D9 Hydrochloride in Mechanistic Chemical and Biological Research

Application in Receptor Binding and Ligand-Target Interaction Studies (in vitro/non-clinical)

The primary function of Tulobuterol (B1682040) is to act as an agonist at beta-2 adrenergic receptors, which triggers a cascade of events leading to the relaxation of airway smooth muscles. patsnap.compatsnap.com Receptor binding assays are fundamental in pharmacology to determine how strongly a ligand, such as Tulobuterol, binds to its target receptor. bmglabtech.com These assays often involve competitive binding, where a labeled compound and an unlabeled compound compete for the same receptor sites. bmglabtech.com

While stable isotope-labeled compounds like Tulobuterol-d9 Hydrochloride are crucial for certain types of studies, there is limited specific, publicly available research detailing its direct use in in vitro receptor binding or ligand-target interaction assays to determine binding affinity (K_D) or to characterize the binding pocket. bmglabtech.com

Theoretically, a deuterated standard could be used in advanced mass spectrometry-based binding assays. However, the more common and well-documented role for this compound is not in the initial discovery and characterization of receptor binding but in the precise quantification of the non-deuterated drug in biological samples during later stages of research. scispace.comnih.gov

Contributions to Understanding Drug Action Mechanisms (non-clinical)

The mechanism of action for Tulobuterol involves stimulating beta-2 adrenergic receptors, which leads to bronchodilation. patsnap.commims.com Understanding the full scope of a drug's action requires investigation into its effects on cellular pathways and intracellular signaling. patsnap.com

Cellular assays are critical for mapping the biological pathways a drug affects after receptor binding. theses.cz For a β2-agonist like Tulobuterol, this would involve studying downstream effects on pathways like the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. patsnap.com

The substitution of hydrogen with deuterium (B1214612) can alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. wikipedia.orgcdnsciencepub.comnih.gov This property is sometimes exploited in drug discovery to create more metabolically stable drugs. nih.gov By comparing the effects of a deuterated versus a non-deuterated compound in cellular assays, researchers could potentially investigate the impact of metabolism on a drug's activity or the formation of active metabolites. However, specific published studies employing this compound for this purpose in cellular assays to elucidate new mechanistic pathways are not readily found in the public domain. Its primary role remains in analytics.

While Tulobuterol is known to modulate intracellular signaling through its action on beta-2 adrenergic receptors, there is no specific evidence from available research that its deuterated form, this compound, has been used to investigate these signaling modulation properties directly. The subtle change in mass from deuteration is generally not expected to alter the fundamental signaling properties of the molecule itself in such a way that it would be used as a primary tool for investigating signaling pathways, unlike fluorescently labeled ligands or specific pathway inhibitors. medchemexpress.com

Use in Cellular Assays for Mechanistic Pathway Elucidation

Development of Advanced Analytical Standards for Research Quality Control

The most significant and well-documented application of this compound is its use as an internal standard in the development of advanced analytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). scispace.comlgcstandards.com This application is crucial for quality control in non-clinical and clinical research. veeprho.com

In quantitative analysis, an internal standard is a compound added in a constant amount to all samples (calibrators, controls, and unknowns) to correct for variability during sample processing and analysis. scioninstruments.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) throughout extraction and analysis but is clearly distinguishable by the detector. acanthusresearch.com

This compound serves this purpose perfectly for the quantification of Tulobuterol. medchemexpress.com Because it is chemically almost identical to Tulobuterol, it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. nih.govscioninstruments.com However, due to its nine deuterium atoms, it has a higher mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate it from the non-deuterated Tulobuterol. This use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical mass spectrometry, leading to highly accurate and precise measurements of the drug concentration in complex biological matrices like plasma or urine. scispace.comlgcstandards.com

Interactive Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂D₉H₉ClNO · HCl |

| CAS Number | 1325559-14-5 |

| Molecular Weight | 273.25 g/mol |

| Purity | >95% |

| Isotope Label | Deuterium (d9) |

Note: Data sourced from publicly available supplier information. lgcstandards.com

Interactive Table: Summary of Research Applications

| Application Area | Role of this compound | Supporting Principle |

| Receptor Binding Studies | Not a primary documented application. | Used for precise quantification rather than direct binding characterization. |

| Mechanistic Pathway Elucidation | Not a primary documented application. | Potential for metabolism studies due to kinetic isotope effect, but not widely reported. cdnsciencepub.comnih.gov |

| Analytical Quality Control | High-purity internal standard for LC-MS. | Co-elutes with analyte and corrects for analytical variability, improving accuracy. scispace.comlgcstandards.com |

Future Perspectives in Deuterated Compound Research and Development

Emerging Trends in Isotopic Labeling Technologies

The field of isotopic labeling is undergoing a significant transformation, driven by technological advancements and the increasing demand for more precise and detailed molecular analysis. adesisinc.com Traditionally used as tracers for quantification in drug development, stable isotopes are now integral to innovating research methodologies. adesisinc.commedchemexpress.comnih.gov

A key trend is the move towards higher-order multiplexing, which combines different quantification techniques to enhance analytical depth. nih.gov For instance, the integration of chemical labeling methods like isobaric tags for relative and absolute quantification (iTRAQ) and tandem mass tags (TMT) with metabolic labeling techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allows for the simultaneous analysis of numerous samples, increasing both efficiency and the reliability of data. nih.gov

Furthermore, advancements in analytical instrumentation, particularly high-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, are enabling researchers to analyze isotopic labeling data with unprecedented precision and accuracy. adesisinc.comnumberanalytics.com These technologies provide detailed structural and dynamic information about molecules, which is crucial for understanding complex biological processes. numberanalytics.com The development of automated synthesis platforms and novel labeling reagents is also making these advanced techniques more accessible to the wider scientific community. adesisinc.com

Another significant development is the application of isotopic labeling in emerging scientific fields. In energy storage research, isotopes are used to track ion pathways during charging and discharging cycles, offering insights into the degradation of batteries. numberanalytics.com In catalysis, they help to elucidate reaction mechanisms, leading to the optimization of industrial processes. numberanalytics.com

Broader Impact of Deuterated Analogues in Pharmaceutical Research

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), in drug molecules has emerged as a powerful strategy in pharmaceutical research and development. This process, known as deuteration, can significantly alter the pharmacokinetic and metabolic profiles of drugs, often leading to improved therapeutic properties. nih.govresearchgate.netscispace.com

The primary mechanism behind the benefits of deuteration is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond. researchgate.netresearchgate.net This can lead to several advantages, including:

Improved Pharmacokinetics: By reducing the rate of metabolism, deuteration can increase a drug's half-life, potentially allowing for less frequent dosing and improved patient compliance. scispace.com

Reduced Toxicity: Deuteration can redirect metabolic pathways away from the formation of toxic metabolites, thereby enhancing the safety profile of a drug. researchgate.netresearchgate.net

Enhanced Efficacy: In some cases, a slower metabolic rate can lead to higher and more sustained plasma concentrations of the active drug, potentially increasing its therapeutic effect. researchgate.net

The successful development and FDA approval of deutetrabenazine, a deuterated version of tetrabenazine (B1681281) for treating chorea associated with Huntington's disease, has paved the way for other deuterated drugs. nih.gov This has demonstrated that the metabolic differences imparted by deuterium substitution can be clinically significant. tandfonline.com Consequently, many pharmaceutical companies are now incorporating deuteration strategies into their drug discovery and development pipelines, and patent offices are granting patents for these novel deuterated compounds. scispace.comtandfonline.com

Deuterated compounds like Tulobuterol-d9 Hydrochloride serve as invaluable tools in this research. veeprho.com this compound is the deuterium-labeled version of Tulobuterol (B1682040), a long-acting β2-adrenoceptor agonist. medchemexpress.comhoelzel-biotech.com In research settings, it is primarily used as an internal standard for the accurate quantification of Tulobuterol in biological samples during pharmacokinetic and metabolic studies. veeprho.com The use of such stable isotope-labeled internal standards significantly improves the accuracy of analytical methods like mass spectrometry and liquid chromatography. veeprho.com

Interdisciplinary Research Directions for Stable Isotope Tracers

The application of stable isotope tracers is expanding beyond its traditional boundaries, fostering interdisciplinary research across various scientific domains. The ability of isotopes to trace the movement and transformation of elements provides a common language for disciplines as diverse as ecology, geology, biology, and medicine. copernicus.orgunm.edu

In environmental science, stable isotopes of hydrogen and oxygen are used to trace water movement through ecosystems, connecting the fields of hydrology, soil science, and plant physiology. copernicus.org Similarly, carbon and nitrogen isotopes are employed to study biogeochemical cycles and food webs. uwyo.edu

The medical field is also seeing a surge in the use of stable isotope tracers for non-invasive diagnostics and metabolic research. maastrichtuniversity.nl For example, isotopically labeled glucose, fatty acids, and amino acids are used to study metabolic fluxes in various diseases, including diabetes, cancer, and chronic obstructive pulmonary disease. maastrichtuniversity.nl This provides mechanistic insights into disease development and can guide the development of new therapies. maastrichtuniversity.nl

The establishment of interdisciplinary research centers dedicated to stable isotope analysis is a testament to this growing trend. unm.edumaastrichtuniversity.nl These centers bring together researchers from different fields, providing them with access to state-of-the-art instrumentation and fostering collaboration. unm.edu This collaborative approach is crucial for tackling complex scientific questions that require a multifaceted perspective. For instance, understanding the impact of environmental changes on human health necessitates an integrated approach that combines ecological and biomedical research, where stable isotope tracers can play a pivotal role.

Q & A

Q. What are the key considerations for synthesizing Tulobuterol-d9 HCl with high purity?

Tulobuterol-d9 HCl synthesis involves deuterium substitution at the tert-butyl group, requiring careful optimization to maintain isotopic integrity. Key steps include:

- Deuterium incorporation : Using deuterated reagents (e.g., tert-butyl-d9 amine) to ensure isotopic labeling efficiency .

- Reduction and purification : Sodium borohydride (NaBH4) reduction of intermediates, followed by HPLC purification to achieve >99% purity .

- Yield optimization : Avoiding high-temperature steps (e.g., olefination at >100°C) to prevent deuterium loss, as seen in non-deuterated synthesis routes .

Q. How can researchers characterize the physicochemical properties of Tulobuterol-d9 HCl?

Standard characterization methods include:

- Melting point : 156–158°C (deuterated form) vs. 89–91°C (non-deuterated), reflecting isotopic effects on crystal structure .

- LogP and solubility : LogP = 3.152 (indicating moderate lipophilicity), with solubility in polar solvents like methanol or water (adjusted via HCl salt formation) .

- Spectroscopic analysis : NMR and HRMS to confirm deuterium incorporation (>98% isotopic purity) .

Q. What analytical methods are recommended for assessing the purity of Tulobuterol-d9 HCl?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1.0 mL/min, detecting impurities at 220 nm .

- Chiral purity : Chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, critical for receptor-binding studies .

- Mass spectrometry : Q-TOF systems to verify isotopic distribution and rule out non-deuterated contaminants .

Advanced Research Questions

Q. How does deuteration affect the pharmacokinetic profile of Tulobuterol, and what methodologies are used to study this?

Deuteration slows metabolic degradation via the kinetic isotope effect (KIE), extending half-life. Methodologies include:

- In vitro assays : Liver microsome studies comparing CYP450-mediated metabolism of deuterated vs. non-deuterated forms .

- LC-MS/MS quantification : Tracking deuterated metabolites in plasma samples to assess bioavailability .

- Receptor binding assays : Radiolabeled (³H) Tulobuterol-d9 HCl to measure β2-adrenergic receptor affinity shifts due to deuteration .

Q. What strategies can resolve contradictions in reported synthesis yields and impurity profiles for Tulobuterol-d9 HCl?

Discrepancies in yields (e.g., 15% vs. 53% in non-deuterated routes) arise from:

- Reaction conditions : Avoiding bromination side reactions (e.g., dibrominated byproduct formation) via controlled stoichiometry and low-temperature steps .

- Purification : Replacing column chromatography with preparative HPLC to isolate intermediates with >97% purity .

- Deuterium stability : Using deuterium-depleted solvents to minimize isotopic exchange during synthesis .

Q. What are the challenges in ensuring enantiomeric purity during the synthesis of Tulobuterol-d9 HCl, and how can they be addressed?

Racemization during synthesis can reduce pharmacological efficacy. Mitigation strategies include:

- Asymmetric catalysis : Chiral catalysts (e.g., BINAP-Ru complexes) during epoxide formation to favor the (R)-enantiomer .

- Chiral resolution : Diastereomeric salt formation with L-tartaric acid to separate enantiomers .

- Quality control : Polarimetry or circular dichroism (CD) to confirm enantiomeric excess (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.